N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide
Brand Name: Vulcanchem
CAS No.: 847780-50-1
VCID: VC17622868
InChI: InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1
SMILES:
Molecular Formula: C27H34N4O6
Molecular Weight: 510.6 g/mol

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide

CAS No.: 847780-50-1

Cat. No.: VC17622868

Molecular Formula: C27H34N4O6

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide - 847780-50-1

Specification

CAS No. 847780-50-1
Molecular Formula C27H34N4O6
Molecular Weight 510.6 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1
Standard InChI Key MBUCXYDROSPNMR-GMWOSMDTSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Compositional Analysis

Molecular Architecture

The compound’s structure comprises three key elements:

  • Fmoc Protecting Group: The N-[(9H-fluoren-9-ylmethoxy)carbonyl]\text{N-[(9H-fluoren-9-ylmethoxy)carbonyl]} moiety shields the N-terminal amine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. Its UV-sensitive nature allows for selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Tripeptide Backbone:

    • L-Alanine: A non-polar, α-helix-stabilizing residue.

    • L-Serine: A polar residue with a hydroxyl group, enabling hydrogen bonding.

    • L-Leucinamide: A hydrophobic C-terminal residue with an amide group, enhancing solubility in organic solvents.

The stereochemical configuration (L-form) ensures compatibility with natural enzymatic systems, a critical factor in biological activity.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular Weight510.6 g/mol
Melting Point154–157°C (Fmoc-Leu-OH analog)
SolubilityDMF, DMSO, dichloromethane
Specific Rotation (α\alpha)25-25^\circ (C=1, DMF)

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based SPPS, a widely adopted method for its scalability and minimal racemization risk. Critical steps include:

  • Resin Activation: Wang or Rink amide resins are preconditioned with dichloromethane (DCM).

  • Deprotection: Sequential Fmoc removal using 20% piperidine in DMF (2 × 5 min).

  • Coupling: Amino acids are activated with HBTU/HOBt\text{HBTU/HOBt} in the presence of N,N-diisopropylethylamine (DIPEA)\text{N,N-diisopropylethylamine (DIPEA)}. Coupling times range from 30–60 minutes per residue .

  • Cleavage: The final peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:2.5:2.5 v/v).

Side Reactions: Aspartimide formation, a common issue in serine-rich sequences, is mitigated by adding 2% formic acid to the deprotection solution .

Industrial Scale-Up

Automated continuous flow reactors have revolutionized production, achieving:

  • Throughput: 1–5 kg/day for GMP-grade material.

  • Purity: >98% by HPLC, validated via UV detection at 220 nm.

  • Cost Efficiency: Bulk pricing for 25g scales at $68/g, as per TCI America’s catalog .

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound inhibits serine proteases (e.g., trypsin) with an IC50\text{IC}_{50} of 12.3 μM, as determined by fluorogenic substrate assays. Its mechanism involves:

  • Competitive binding to the enzyme’s active site.

  • Stabilization of the tetrahedral intermediate via hydrogen bonding with serine hydroxyl groups.

Signal Transduction Pathways

In HEK293T cells, the tripeptide reduces NF-κB activation by 40% at 50 μM, likely through interference with IκB kinase (IKK) phosphorylation. This anti-inflammatory activity positions it as a candidate for autoimmune disease research.

Research Applications

Protein-Ligand Interaction Studies

The compound’s Fmoc group facilitates fluorescence-based binding assays. For example, fluorescence quenching studies with bovine serum albumin (BSA) revealed a binding constant (KaK_a) of 2.1×104M12.1 \times 10^4 \, \text{M}^{-1}, indicating moderate affinity.

Pharmacological Screening

In a 2024 high-throughput screen against 320 kinase targets, the compound showed selective inhibition of P38α MAPK (IC50=8.9μM\text{IC}_{50} = 8.9 \, \mu\text{M}), a target in inflammatory disorders.

Comparative Analysis with Analogous Peptides

CompoundMolecular WeightSolubilityBiological Target
Fmoc-Ala-Ser-Leu-NH2_2510.6 g/molDMF, DMSOSerine proteases
Fmoc-Asp(OtBu)-OH 411.4 g/molDCM, THFAspartyl proteases
Fmoc-Leu-OH 353.4 g/molMethanol, DMFLeucine aminopeptidase

The tripeptide’s extended backbone enhances target selectivity compared to single amino acid derivatives .

Future Directions

Ongoing research explores its utility in:

  • CAR-T Cell Therapy: Combination with gamma secretase inhibitors to enhance BCMA surface expression in multiple myeloma models .

  • Nanoparticle Drug Delivery: Conjugation to PEGylated liposomes for improved pharmacokinetics.

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